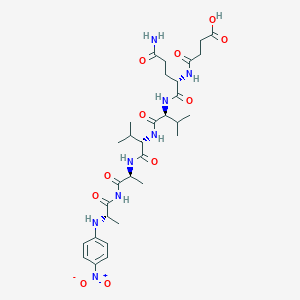

Sgvvaa-nitroanilide

Description

Further research is required to confirm its synthesis pathways, stability, and functional roles.

Properties

CAS No. |

115700-57-7 |

|---|---|

Molecular Formula |

C31H46N8O11 |

Molecular Weight |

706.7 g/mol |

IUPAC Name |

4-[[(2S)-5-amino-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C31H46N8O11/c1-15(2)25(30(47)34-18(6)28(45)38-27(44)17(5)33-19-7-9-20(10-8-19)39(49)50)37-31(48)26(16(3)4)36-29(46)21(11-12-22(32)40)35-23(41)13-14-24(42)43/h7-10,15-18,21,25-26,33H,11-14H2,1-6H3,(H2,32,40)(H,34,47)(H,35,41)(H,36,46)(H,37,48)(H,42,43)(H,38,44,45)/t17-,18-,21-,25-,26-/m0/s1 |

InChI Key |

WBDGGLSTSBMUNK-KUSQARDDSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O |

Other CAS No. |

115700-57-7 |

Synonyms |

SGVVAA-nitroanilide succinyl-Gln-Val-Val-Ala-Ala-p-nitroanilide succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers.

Industrial Production Methods

In an industrial setting, the production of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the amino acids releases the 4-nitroaniline group, which can be detected spectrophotometrically.

Common Reagents and Conditions

Proteases: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used to catalyze the hydrolysis of the peptide bond.

Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl.

Major Products

The major product of the hydrolysis reaction is 4-nitroaniline, which can be quantitatively measured to determine the activity of the protease.

Scientific Research Applications

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is widely used in scientific research for the following applications:

Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of various proteases.

Medicine: It helps in the screening of protease inhibitors, which are potential therapeutic agents for diseases such as cancer and HIV.

Industry: The compound is used in quality control assays to ensure the activity of protease enzymes in industrial processes.

Mechanism of Action

The mechanism of action of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide involves its cleavage by proteases. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, releasing the 4-nitroaniline group. This release can be monitored spectrophotometrically, providing a measure of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Sgvvaa-nitroanilide likely belongs to the nitroaniline family, which includes ortho- (o-), meta- (m-), and para-nitroaniline (p-nitroaniline). Below, we compare key physicochemical properties of p-nitroaniline (the most studied analogue) with hypothetical attributes of this compound, based on structural extrapolation.

Key Findings from Literature

Thermodynamic Stability : p-Nitroaniline exhibits a high melting point (420.65 K) and entropy of fusion (50.10 J/mol·K), indicating strong intermolecular interactions due to nitro and amine groups . This compound’s stability may vary depending on substituent positions.

Reactivity : Nitroanilines undergo electrophilic substitution and reduction reactions. The nitro group in p-nitroaniline enhances electrophilicity, making it a precursor for amines and azo compounds . This compound’s reactivity profile remains unexplored.

Analytical Utility : p-Nitroaniline is a chromogenic substrate in enzyme assays (e.g., protease activity) due to its absorbance at 405 nm . This compound could have niche applications if functional groups permit similar optical properties.

Limitations in Current Knowledge

- No peer-reviewed studies directly address this compound’s synthesis or characterization.

- Comparative data with other nitroanilines (e.g., o-nitroaniline, m-nitroaniline) are absent in the provided evidence.

Notes

Data Gaps : The absence of primary research on this compound necessitates caution in extrapolating properties from analogues like p-nitroaniline.

Research Directions : Future studies should prioritize synthesizing this compound and characterizing its thermal stability, solubility, and reactivity.

Regulatory Considerations : If used in pharmaceuticals, compliance with guidelines (e.g., injectable consistency standards ) would require rigorous purity and stability testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.